7-Methylimidazo[1,2-a]pyrazin-8(7H)-one
CAS No.:
Cat. No.: VC3265171
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one -](/images/structure/VC3265171.png)
Specification
Molecular Formula | C7H7N3O |
---|---|
Molecular Weight | 149.15 g/mol |
IUPAC Name | 7-methylimidazo[1,2-a]pyrazin-8-one |
Standard InChI | InChI=1S/C7H7N3O/c1-9-4-5-10-3-2-8-6(10)7(9)11/h2-5H,1H3 |
Standard InChI Key | GDIBOOZFUGRWAF-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN2C=CN=C2C1=O |
Introduction
Chemical Identity and Physical Properties
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one is a nitrogen-containing heterocyclic compound with important pharmaceutical potential. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 689297-90-3 |
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 7-methylimidazo[1,2-a]pyrazin-8-one |
Standard InChI | InChI=1S/C7H7N3O/c1-9-4-5-10-3-2-8-6(10)7(9)11/h2-5H,1H3 |
Standard InChIKey | GDIBOOZFUGRWAF-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN2C=CN=C2C1=O |
PubChem CID | 45088218 |
The compound contains three nitrogen atoms within its bicyclic ring system, along with one oxygen atom as part of the carbonyl group at position 8. The methyl group attached to the nitrogen at position 7 adds to its distinctive structure and properties .
Physical State and Stability
While specific data on the physical state of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one is limited in the available literature, structurally similar compounds are typically crystalline solids at room temperature. Based on related imidazopyrazine derivatives, this compound is expected to be stable under standard laboratory conditions, though specialized storage recommendations may include inert atmosphere conditions for long-term storage .
Structural Characteristics
The chemical structure of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one consists of a fused bicyclic ring system comprising an imidazole ring fused to a pyrazine ring. This structural arrangement creates the imidazo[1,2-a]pyrazine core.
Core Structure Analysis
The imidazo[1,2-a]pyrazine core represents a significant heterocyclic framework in medicinal chemistry. In 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one, this core is characterized by:
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A five-membered imidazole ring fused to a six-membered pyrazine ring
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A carbonyl group at position 8, which contributes to the compound's hydrogen-bonding capabilities
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A methyl substituent at the N-7 position, which affects the electron distribution across the ring system
The presence of multiple nitrogen atoms in the ring system provides potential hydrogen bond acceptor sites, while the carbonyl oxygen can act as both a hydrogen bond acceptor and, through resonance, influence the electron density distribution throughout the molecule.
Structural Isomerism
It is important to distinguish 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one from its structural isomers. One such isomer is 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one, which features a different fusion pattern between the imidazole and pyrazine rings. This subtle structural difference significantly affects the compound's biological properties and potential applications .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one have been identified and studied, providing insights into the potential properties and applications of the parent compound.
Imidazo[1,2-a]pyrazin-8(7H)-one Hydrobromide
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide (CAS: 1451215-02-3) represents the unmethylated parent structure in salt form. This compound has a molecular formula of C6H6BrN3O and a molecular weight of 216.03534 g/mol. The absence of the N-methyl group results in different physicochemical properties, including enhanced water solubility due to the salt formation .
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS: 152719-99-8) is a structurally related compound with a phenyl substituent at position 2 and the carbonyl group at position 3 instead of position 8. This compound has a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol. The different position of the carbonyl group (3 versus 8) and the addition of the phenyl group significantly alter the compound's properties and potential biological activities .
5-(4-aminophenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one
This derivative (CAS: 2227009-91-6) features an aminophenyl group at position 5 of the core structure. With a molecular formula of C13H12N4O and a molecular weight of 240.266 g/mol, this compound represents a more complex derivative with potential for additional hydrogen bonding interactions through the amino group. The presence of the aminophenyl substituent may enhance binding to specific biological targets through additional interaction points .
7-Methylimidazo[1,5-a]pyrazin-8(7H)-one
Though structurally similar, 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one features a different fusion pattern between the imidazole and pyrazine rings. Research has shown this compound to be a promising scaffold for the development of bromodomain and extra-terminal domain (BET) protein inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4) .
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